molecular formula C9H5NO B12829992 2-Ethynylbenzo[d]oxazole CAS No. 40176-79-2

2-Ethynylbenzo[d]oxazole

Cat. No.: B12829992
CAS No.: 40176-79-2
M. Wt: 143.14 g/mol
InChI Key: SQFNJKTYQRKEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynylbenzo[d]oxazole is a chemical reagent built around the benzoxazole heterocycle, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound features an ethynyl (acetylene) group at the 2-position, which serves as a highly valuable handle for further synthetic elaboration through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and [3+2] cycloaddition "click" chemistry. These properties make it an excellent building block for constructing more complex molecular architectures for high-throughput screening and drug discovery programs. The benzoxazole core is recognized for its wide range of potential research applications. Analogs of this scaffold have been investigated as potent and selective inhibitors of enzymes like monoamine oxidase (MAO), with implications for targeting neurodegenerative and neuropsychiatric disorders . Other benzoxazole derivatives have shown significant promise as anticancer agents, with some compounds demonstrating selective cytotoxicity against breast cancer cell lines and functioning as aromatase inhibitors . Furthermore, substituted benzoxazoles have been explored as novel tyrosinase inhibitors for development as potential skin-lightening agents . The specific substitution pattern on the this compound allows researchers to fine-tune the compound's electronic properties, lipophilicity, and binding interactions with biological targets. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40176-79-2

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

IUPAC Name

2-ethynyl-1,3-benzoxazole

InChI

InChI=1S/C9H5NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H

InChI Key

SQFNJKTYQRKEQO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies for 2 Ethynylbenzo D Oxazole and Its Analogues

Direct Ethynylation Approaches to the Benzoxazole (B165842) Scaffold

Direct introduction of an ethynyl (B1212043) group onto a benzoxazole core is a common strategy. This often involves transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can be carried out under mild conditions, which has contributed to its broad applicability in the synthesis of complex molecules. wikipedia.org

In the context of 2-ethynylbenzoxazole synthesis, a 2-halobenzoxazole serves as the aryl halide component. For instance, the coupling of a 2-chlorobenzoxazole (B146293) or 2-bromobenzoxazole with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) salt, typically copper(I) iodide (CuI), affords the desired 2-alkynylbenzoxazole. mdpi.com The trimethylsilyl (B98337) group can be subsequently removed under basic conditions to yield the terminal alkyne, 2-ethynylbenzoxazole. The reactivity of the aryl halide is an important consideration, with aryl iodides generally being more reactive than aryl bromides. wikipedia.org

Recent advancements have also explored the direct C-H bond alkynylation of heteroarenes, including benzoxazoles, using palladium catalysis. acs.org This approach avoids the pre-functionalization of the benzoxazole ring with a halogen, offering a more step-economical synthesis. acs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Ethynylbenzoxazole Analogues

Starting Material Alkyne Catalyst System Product Reference
2-Bromobenzoxazole Trimethylsilylacetylene Pd(PPh₃)₄, CuI, Et₃N 2-(Trimethylsilylethynyl)benzoxazole mdpi.com
7-Bromo-2-methylbenzo[d]oxazole Not Specified Pd(PPh₃)₄, CuI 7-Ethynyl-2-methylbenzo[d]oxazole amazonaws.com
Benzoxazole gem-Dichloroalkenes Palladium catalyst Heteroaryl alkynes acs.org

Copper-Catalyzed Ethynylation Protocols

Copper catalysis also plays a significant role in ethynylation reactions. While often used as a co-catalyst in Sonogashira reactions, copper can also independently catalyze the coupling of terminal alkynes with various substrates. organic-chemistry.orgorganic-chemistry.org Copper(I) salts react with terminal alkynes to form copper(I) acetylides, which are key intermediates in these coupling processes. wikipedia.org

The synthesis of 2-alkynyl benzoxazoles can be achieved through copper-catalyzed methods. For example, the reaction of 2-halobenzoxazoles with terminal alkynes in the presence of a copper catalyst can lead to the formation of the desired ethynylated product. These reactions often require a base and are conducted in a suitable solvent. The development of copper-catalyzed methods provides a valuable alternative to palladium-based systems, often with advantages in terms of cost and toxicity. beilstein-journals.org

Metal-Free Ethynylation Strategies

While transition-metal catalysis is dominant, there is growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. organic-chemistry.orgchemistryviews.org For the synthesis of ethynylated compounds, several metal-free strategies have been explored. rsc.org

One such approach involves the use of hypervalent iodine reagents. These reagents can activate the alkyne or the heterocycle to facilitate the coupling reaction. Although specific examples for the direct ethynylation of benzoxazole using purely metal-free conditions are less common in the literature, the general principles of metal-free cross-coupling are being actively investigated and may provide future pathways to 2-ethynylbenzoxazole.

Cyclization Reactions for Benzoxazole Ring Formation with Ethynyl Precursors

An alternative synthetic strategy involves constructing the benzoxazole ring from precursors that already contain the ethynyl moiety. This approach often relies on condensation and cyclization reactions.

Condensation Reactions Involving o-Aminophenols and Ethynyl Carboxylic Acid Derivatives

A well-established method for the synthesis of 2-substituted benzoxazoles is the condensation of o-aminophenols with carboxylic acids or their derivatives. ijpbs.combeilstein-journals.org To synthesize 2-ethynylbenzoxazole via this route, one would utilize an ethynyl carboxylic acid derivative, such as propiolic acid or its corresponding acyl chloride.

The reaction typically proceeds by heating the o-aminophenol and the carboxylic acid derivative, often in the presence of a dehydrating agent or a catalyst like polyphosphoric acid (PPA). mdpi.com The initial step is the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzoxazole ring.

Table 2: Synthesis of Benzoxazoles via Condensation

o-Aminophenol Derivative Carboxylic Acid Derivative Conditions Product Reference
o-Aminophenol Propiolic acid PPA, heat 2-Ethynylbenzo[d]oxazole mdpi.com (by analogy)
2-Aminophenols Aldehydes Various catalysts 2-Substituted benzoxazoles ijpbs.com

Intramolecular Cyclization Pathways for 2-Ethynylbenzoxazoles

Intramolecular cyclization reactions provide another powerful avenue for the synthesis of heterocyclic compounds, including benzoxazoles. encyclopedia.pubmdpi.com These reactions often involve the formation of a new bond within a single molecule to create a cyclic structure. tcichemicals.comrsc.org

For the synthesis of 2-ethynylbenzoxazoles, a suitably functionalized precursor that can undergo intramolecular cyclization is required. For example, an o-hydroxyphenyl-substituted substrate containing an ethynyl group could be designed to cyclize and form the benzoxazole ring. The specific conditions for such cyclizations can vary widely, potentially involving thermal, acidic, basic, or metal-catalyzed processes. researchgate.netmdpi.com For instance, the intramolecular cyclization of o-alkynylarylketones has been shown to produce indenones under metal-free conditions, highlighting the potential for similar strategies to be adapted for benzoxazole synthesis. researchgate.net

Advanced Synthetic Techniques and Process Optimization

The synthesis of this compound and its analogs has benefited from modern synthetic methodologies that offer improvements in efficiency, selectivity, and scalability. These advanced techniques are crucial for accessing these compounds for various applications, including materials science and medicinal chemistry.

Microreactor Synthesis and Flow Chemistry Applications

Continuous flow chemistry and microreactor technology have emerged as powerful tools for the synthesis of heterocyclic compounds, including benzoxazoles. cam.ac.uknih.govacs.org These methods offer significant advantages over traditional batch processes, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling unstable intermediates. cam.ac.uknih.gov

The synthesis of functionalized benzoxazoles has been successfully demonstrated using continuous flow reactors. One efficient method involves the transformation of 3-halo-N-acyl anilines into the corresponding benzoxazoles. This process proceeds through a base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. This reactive species can then be quenched in-line with an appropriate electrophile to yield the desired substituted benzoxazole. cam.ac.ukacs.org The use of flow technology is particularly advantageous for this transformation as it allows for precise temperature control and immediate quenching of the unstable lithiated intermediates, which minimizes the formation of byproducts. cam.ac.uknih.gov

While the direct synthesis of this compound using a continuous flow setup has not been extensively detailed in the literature, the principles can be applied. For instance, a flow process could be designed for the key coupling or cyclization steps. The modular nature of flow chemistry allows for the integration of multiple reaction and purification steps into a single, automated sequence. cam.ac.ukchim.it For the synthesis of alkynyl-substituted heterocycles, flow reactors can facilitate reactions that are difficult to control in batch, such as those involving gaseous reagents or highly exothermic steps. sci-hub.se The application of flow chemistry can lead to higher yields, improved purity, and more sustainable manufacturing processes for this compound and its derivatives. chim.it

Table 1: Comparison of Batch vs. Flow Synthesis for Benzoxazoles

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Often inefficient, leading to temperature gradients.Highly efficient due to high surface-area-to-volume ratio. cam.ac.uknih.gov
Mass Transfer Can be limited, especially in multiphasic systems.Enhanced due to small diffusion distances. chim.it
Safety Handling of unstable intermediates can be hazardous on a large scale.Improved safety due to small reaction volumes and containment. chim.it
Scalability Often requires re-optimization at each scale. cam.ac.ukMore straightforward "scaling-out" by running multiple reactors in parallel. chim.it
Control Less precise control over reaction time and temperature.Precise control over residence time, temperature, and pressure. cam.ac.uknih.gov

Stereoselective and Regioselective Synthesis Considerations

Regioselective Synthesis: The regioselectivity in the synthesis of 2-substituted benzoxazoles is a critical aspect, as it determines the final structure and properties of the molecule. Several methods have been developed to achieve high regioselectivity. For instance, a divergent and regioselective synthesis allows for the formation of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common ortho-hydroxyaryl N-H ketimine intermediate. The outcome is controlled by the reaction conditions, with a Beckmann-type rearrangement favoring the formation of the 2-substituted benzoxazole. nih.govorganic-chemistry.org

The direct C-H functionalization of the benzoxazole core is a powerful strategy for introducing substituents at the C2 position with high regioselectivity. For example, copper-catalyzed alkynylation of benzoxazole has been utilized for the regioselective construction of benzoxazole-triazole derivatives, where the initial step is the selective formation of a C-C bond at the C2 position. nih.govacs.orgacs.org Similarly, iron-catalyzed methods have been developed for the one-pot regioselective synthesis of 2-arylbenzoxazoles from N-arylbenzamides. researchgate.net

Stereoselective Synthesis: While this compound itself is achiral, the introduction of stereocenters in its analogues or precursors is often necessary for applications in areas like asymmetric catalysis or as chiral ligands. General principles of stereoselective synthesis can be applied to the precursors of this compound. For example, if a chiral side chain is introduced to the benzoxazole core, stereoselective methods would be crucial to control the configuration of the newly formed stereocenter.

Although specific literature on the stereoselective synthesis of this compound analogues is limited, broader studies on the stereoselective synthesis of other heterocyclic compounds provide a framework. For instance, in the synthesis of related heterocycles, chiral auxiliaries or catalysts are employed to induce asymmetry. researchgate.net The synthesis of more complex benzoxazole-containing natural products often involves highly stereocontrolled steps.

Scalability and Multigram Synthesis Methodologies

The ability to produce a compound on a multigram scale is essential for its practical application. For this compound and its analogues, scalability is a key consideration, especially for their potential use in materials science or as intermediates in drug discovery.

Recent research has focused on developing synthetic routes that are amenable to scale-up. A study on the synthesis of functionalized ethynyl oxazoles highlights the challenges and solutions for producing these compounds in larger quantities. chemrxiv.org The methodology involves a Sonogashira coupling reaction with a silyl-protected acetylene, followed by deprotection. The purification and handling techniques were refined to enable multigram synthesis. chemrxiv.org

Flow chemistry, as discussed previously, is inherently scalable. A continuous flow process for the synthesis of highly functionalized benzoxazoles has been shown to be robust and reliable for scale-up, with successful processing of significant quantities of starting material. cam.ac.uknih.gov The development of such scalable methods is crucial for the transition of these compounds from laboratory curiosities to readily available chemical entities. Furthermore, practical, metal-free, multigram syntheses have been developed for related heterocyclic building blocks, such as aminoisoxazoles, which can be adapted for the production of benzoxazole derivatives. rsc.org

Reactivity and Transformational Chemistry of 2 Ethynylbenzo D Oxazole

Alkyne Reactivity and Functionalization

The terminal alkyne is the most reactive site of the molecule, participating readily in reactions that are characteristic of C-C triple bonds. Its reactivity is influenced by the electron-withdrawing nature of the attached benzoxazole (B165842) ring, which polarizes the alkyne and makes it susceptible to certain transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method for forming 1,2,3-triazole rings. nih.govnih.gov This reaction involves the coupling of a terminal alkyne, such as 2-ethynylbenzo[d]oxazole, with an organic azide (B81097) in the presence of a copper(I) catalyst. The transformation is known for its high yields, mild reaction conditions, and exceptional tolerance to a wide range of functional groups. mdpi.com The CuAAC reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov

The reaction is typically catalyzed by copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or by using a stable copper(I) salt such as copper(I) iodide. mdpi.comrsc.org The reaction is robust and can be performed in various solvents, including mixtures of water and alcohol. mdpi.com

Table 1: Representative CuAAC Reaction with this compound

Alkyne Azide Catalyst System Product
This compound Benzyl Azide CuI / Base 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzo[d]oxazole
This compound Azidoethane CuSO₄ / Na-Ascorbate 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)benzo[d]oxazole
This compound Phenyl Azide Cu(I)-NHC Complex 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzo[d]oxazole

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is another powerful bioorthogonal ligation reaction. However, unlike CuAAC, it does not require a metal catalyst. The driving force for SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. This inherent strain allows the cycloaddition with an azide to proceed rapidly at room temperature without catalysis.

The terminal alkyne of this compound is linear and unstrained. Consequently, it is not a suitable substrate for participating in SPAAC as the alkyne component. The reaction is characteristic of strained cyclic alkynes, and a terminal alkyne like this compound lacks the necessary activation provided by ring strain for a catalyst-free cycloaddition to occur at a practical rate. For a SPAAC reaction involving the benzoxazole moiety, the synthetic strategy would be reversed: an azide would be installed on the benzoxazole ring, which would then be reacted with a strained cyclooctyne.

Other 1,3-Dipolar Cycloaddition Reactions

Beyond reacting with azides, the ethynyl (B1212043) group of this compound can participate in 1,3-dipolar cycloadditions with other 1,3-dipoles. beilstein-journals.org A prominent example is the reaction with nitrile oxides to form isoxazoles. youtube.comresearchgate.net Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl chlorides by dehydrohalogenation to avoid their dimerization. beilstein-journals.orgmdpi.com

The cycloaddition of this compound with a nitrile oxide (R-C≡N⁺-O⁻) would proceed via a concerted mechanism to yield a 3,5-disubstituted isoxazole (B147169). This reaction provides a direct route to link the benzoxazole core with a five-membered isoxazole ring, a valuable scaffold in medicinal chemistry. nih.gov Unlike CuAAC, this thermal cycloaddition can sometimes lead to mixtures of regioisomers, although the electronic properties of the alkyne and the nitrile oxide often favor one isomer. mdpi.com

Reaction Scheme for Isoxazole Synthesis:

Benzoxazole Ring Functionalization and Derivatization

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of halogen atoms onto the this compound scaffold serves as a critical step for further functionalization through cross-coupling chemistry. Halogenation can theoretically occur at the ethynyl carbon or on the benzene (B151609) ring of the benzoxazole system. While direct halogenation of this compound is not extensively documented, the regioselective halogenation of related 2-substituted benzoxazole systems via C-H activation provides a strong precedent. Transition metal catalysis, for example with ruthenium or rhodium, has been shown to direct chlorination, bromination, and iodination to specific positions on the benzoxazole ring, such as C7.

Once halogenated, these intermediates become valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Two of the most significant subsequent reactions are the Sonogashira and Suzuki-Miyaura couplings.

Sonogashira Coupling: A halogenated this compound can react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for forming new C(sp)-C(sp²) bonds, extending the conjugation of the system.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-benzoxazole derivative with an organoboron compound, such as a boronic acid or ester. It is a powerful method for creating new C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl or vinyl substituents.

These cross-coupling reactions are fundamental in synthetic chemistry for building complex molecular architectures from simpler halogenated precursors.

Table 1: Representative Halogenation and Subsequent Cross-Coupling Reactions

EntryStarting MaterialReagent(s)Reaction TypeProduct
1This compoundN-Bromosuccinimide (NBS), Ru-catalystC-H Halogenation7-Bromo-2-ethynylbenzo[d]oxazole
27-Bromo-2-ethynylbenzo[d]oxazolePhenylacetylene, Pd(PPh₃)₄, CuI, Et₃NSonogashira Coupling7-(Phenylethynyl)-2-ethynylbenzo[d]oxazole
37-Bromo-2-ethynylbenzo[d]oxazolePhenylboronic acid, Pd(OAc)₂, K₂CO₃Suzuki Coupling7-Phenyl-2-ethynylbenzo[d]oxazole

Modification at the Nitrogen and Oxygen Heteroatoms

The heteroatoms within the benzoxazole ring exhibit distinct reactivity based on their electronic properties.

Nitrogen Heteroatom: The nitrogen atom in the oxazole (B20620) ring possesses a lone pair of electrons and is nucleophilic. It can be alkylated using alkyl halides (e.g., methyl iodide) to form quaternary benzoxazolium salts. researchgate.net This process, known as quaternization, introduces a positive charge into the heterocyclic system, which significantly alters the molecule's electronic properties and can increase its reactivity toward nucleophiles. researchgate.net

Oxygen Heteroatom: In contrast, the oxygen atom's lone pairs are integral to the aromaticity of the oxazole ring. As such, the oxygen is significantly less nucleophilic than a typical ether oxygen. Direct electrophilic attack or alkylation at the oxygen atom is energetically unfavorable as it would require the disruption of the stable aromatic sextet. Consequently, reactions involving the formation of a new bond to the ring oxygen are not a common transformation pathway for benzoxazoles under standard conditions.

Rearrangement Reactions and Ring-Opening Pathways

Under specific energetic conditions or in the presence of catalysts, the benzoxazole ring can undergo significant structural changes, including rearrangements and ring-opening.

Thermal and Photochemical Rearrangements

While high-temperature reactions are often employed in the synthesis of polybenzoxazoles from polyimide precursors, these are formation reactions rather than rearrangements of an existing benzoxazole molecule. acs.orgacs.org

Photochemical activation, however, offers distinct rearrangement pathways. The study of related five-membered heterocycles, such as isoxazoles, shows they can undergo photoisomerization to form oxazoles via cleavage of the weak N-O bond and rearrangement through an acyl azirine intermediate. nih.gov For benzoxazole derivatives, photochemical energy can induce E/Z isomerization in appended groups, as seen in styrylbenzazole photoswitches. diva-portal.org Although specific photochemical rearrangements of the this compound ring itself are not well-documented, it is plausible that UV irradiation could induce transformations involving the ethynyl group or cleavage of the oxazole ring, potentially leading to isomeric structures or ring-transposed products.

Acid- and Base-Catalyzed Ring Transformations

The stability of the benzoxazole ring is highly dependent on the pH of the medium.

Acid-Catalyzed Transformations: The benzoxazole ring is susceptible to cleavage under acidic conditions. rsc.org The mechanism involves protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position. This leads to a tetrahedral intermediate which subsequently undergoes C–O bond cleavage to open the ring, ultimately yielding a 2-amidophenol derivative. rsc.orgresearchgate.net The rate of this hydrolysis is pH-dependent, often showing a maximum rate in moderately acidic solutions. rsc.orgresearchgate.net Furthermore, Lewis acids can also catalyze ring transformations. For instance, yttrium triflate (Y(OTf)₃) has been shown to catalyze a cascade reaction between benzoxazoles and propargylic alcohols, which proceeds through a ring-opening of the benzoxazole followed by a regioselective annulation to form 1,4-benzoxazine scaffolds. rsc.org

Base-Catalyzed Transformations: In contrast to its lability in acid, the benzoxazole ring is generally stable and resistant to cleavage under basic conditions. The aromatic system is not activated toward nucleophilic attack by hydroxide (B78521) or other bases. Therefore, base-catalyzed ring-opening is not a common reactive pathway for this heterocycle. Transformations under basic conditions typically involve reactions at substituents, such as deprotonation of the ethynyl group, rather than modification of the core ring structure.

Table 2: Ring Transformation Reactions of the Benzoxazole Core

EntryStarting MaterialReagent(s)/Condition(s)Transformation TypeProduct
1BenzoxazoleAqueous HClAcid-Catalyzed Hydrolysis2-Formamidophenol
22-MethylbenzoxazoleAqueous HClAcid-Catalyzed Hydrolysis2-Acetamidophenol
3BenzoxazolePropargyl alcohol, Y(OTf)₃Lewis Acid-Catalyzed Ring-Opening/Annulation1,4-Benzoxazine derivative

Computational and Theoretical Investigations of 2 Ethynylbenzo D Oxazole

Electronic Structure and Molecular Geometry Analysis

The electronic configuration and three-dimensional arrangement of atoms in 2-Ethynylbenzo[d]oxazole are fundamental to its reactivity and physical properties. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these characteristics.

Density Functional Theory (DFT) Studies of Ground State Structures

DFT calculations have been utilized to investigate the electronic properties and electrophilicity of this compound. These studies have confirmed the high electrophilicity of the 2-position on the benzoxazole (B165842) ring and the terminal alkyne. nih.govAnalysis of the Fukui functions, which describe the electron density's response to a change in the number of electrons, supports this finding. nih.gov A key parameter in understanding the reactivity of a molecule is the energy of its Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the calculated LUMO energy provides insight into its susceptibility to nucleophilic attack. It has been noted that electron donation from the heteroatoms in the heterocyclic ring can increase the LUMO energy, thereby making a nucleophilic attack more energetically demanding. nih.gov

Compound LUMO Energy (eV)

While the precise LUMO energy value for this compound was not explicitly stated in the reviewed literature, the context of the study it was mentioned in suggests it is a critical factor in its reactivity. nih.govDetailed parameters of the ground state molecular geometry, such as specific bond lengths and angles, have not been detailed in the available research.

Conformational Analysis and Tautomerism

A comprehensive search of scientific literature did not yield any specific studies on the conformational analysis or tautomerism of this compound. The rigid, fused ring structure of the benzoxazole core and the linear ethynyl (B1212043) group suggest limited conformational flexibility. The potential for tautomerism in this molecule is also not a prominent feature in the existing research landscape.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens through which to view the dynamic processes of chemical reactions. For this compound, theoretical studies have shed light on the mechanisms of its key transformations, particularly its reactions with nucleophiles.

Transition State Characterization for Key Transformations

The reaction of this compound with thiols, such as methyl thiol, has been a subject of computational investigation. These studies have focused on estimating the energies of the transition states involved in adduct formation. nih.govThe transition state is a critical point on the reaction coordinate that determines the kinetic feasibility of a reaction. While the energy of the transition state for the reaction with methyl thiol has been calculated, specific geometric parameters and vibrational frequencies of this transition state are not provided in the available literature.

Energetic Profiles and Reaction Pathways

The energetic landscape of a chemical reaction dictates its spontaneity and rate. DFT calculations have been employed to determine the adduct formation energies and transition state barriers for the reaction of this compound with methyl thiol. nih.govThese calculations were performed at the M06-2X/6-31(p,d) level of theory, incorporating the effects of water as a solvent using the SCRF=(IEFPCM) model. nih.gov The results of these calculations provide a quantitative measure of the molecule's reactivity. The adduct formation energy indicates the thermodynamic favorability of the product, while the transition state energy represents the kinetic barrier that must be overcome for the reaction to proceed.

Reaction ParameterEnergy (kcal/mol)
Adduct Formation Energy (with Methyl Thiol)-3.54
Transition State Energy (with Methyl Thiol)2.53

These values indicate that the formation of an adduct with a thiol is thermodynamically favorable and has a relatively low kinetic barrier, consistent with the electrophilic nature of the compound. nih.gov

Molecular Interaction Modeling

The study of how this compound interacts with other molecules, such as biological macromolecules, is crucial for applications in drug discovery and materials science. However, based on a thorough review of the available scientific literature, there are no specific studies detailing the molecular interaction modeling, such as molecular docking or non-covalent interaction analysis, of this compound.

Ligand-Receptor Docking Simulations for Structural Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the realm of drug discovery, this method is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. The insights gained from docking studies can guide the design of more potent and selective therapeutic agents.

The benzoxazole scaffold is a common motif in medicinal chemistry, known to interact with a variety of biological targets. For instance, docking studies on 2-substituted benzoxazole derivatives have been employed to investigate their potential as antimicrobial agents by predicting their binding to enzymes like DNA gyrase nih.gov. The fundamental principle of these simulations involves positioning the ligand within the active site of the receptor and evaluating the binding affinity based on a scoring function. This function considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

For this compound, the ethynyl group introduces a region of high electron density and a rigid, linear geometry, which can significantly influence its binding characteristics. The nitrogen and oxygen atoms within the benzoxazole ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking and hydrophobic interactions mdpi.com.

To illustrate the potential outcomes of such a study, a hypothetical docking simulation of this compound against a relevant biological target, such as a kinase or a viral protein, could be performed. The results, as depicted in the interactive table below, would typically include a docking score, which is a measure of the binding affinity, and a description of the key interactions with the amino acid residues in the active site.

Parameter Value Interpretation
Docking Score (kcal/mol)-8.5A lower docking score generally indicates a higher binding affinity.
Hydrogen Bonds2Interacts with the backbone of Amino Acid X and the side chain of Amino Acid Y.
Hydrophobic Interactions4Involves interactions with the side chains of Amino Acids A, B, C, and D.
π-π Stacking1The benzoxazole ring stacks with the aromatic ring of Amino Acid Z.

This is an interactive data table based on hypothetical docking results for this compound.

These simulations provide a static snapshot of the ligand-receptor complex, offering valuable structural insights that can inform the subsequent stages of drug development.

Molecular Dynamics (MD) Simulations of Molecular Assemblies

While molecular docking provides a static view of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. This computational method is crucial for understanding the stability of ligand-receptor complexes and the conformational changes that may occur upon binding.

In the context of this compound, MD simulations could be employed to study its behavior within a biological environment, such as a protein's active site or a lipid bilayer. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system. A recent study on bis(benzoxazole)-based overcrowded alkenes utilized MD simulations to understand their dynamic behavior and conformational changes acs.org.

For a ligand-receptor complex involving a derivative of this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The resulting trajectory provides a wealth of information, including the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in mediating the interaction. Key parameters analyzed from an MD simulation trajectory are presented in the table below.

Parameter Description Significance for this compound
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.A stable RMSD indicates that the ligand remains in a consistent binding pose within the receptor's active site.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Highlights the flexible regions of both the ligand and the protein, which can be important for binding and function.
Radius of Gyration (Rg)A measure of the compactness of a molecule or a complex.A stable Rg suggests that the overall shape and size of the complex are maintained throughout the simulation.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over time.Quantifies the stability of key hydrogen bonding interactions identified in docking studies.

This interactive data table outlines key parameters analyzed in Molecular Dynamics simulations.

MD simulations can also be used to study the self-assembly of this compound molecules, which could be relevant for its application in materials science. By simulating a system containing multiple molecules of the compound, researchers can investigate how they interact and organize into larger structures.

Predictive Modeling for Novel Derivatization and Applications

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in the design of new molecules with desired properties. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a particular physicochemical property. These models are then used to predict the activity of new, unsynthesized compounds.

For the development of novel derivatives of this compound, a 3D-QSAR study could be highly beneficial. This approach considers the three-dimensional properties of the molecules, such as their shape and electrostatic potential, to build a predictive model. Studies on other benzoxazole derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of more potent anticancer agents nih.govrsc.org.

The process of building a 3D-QSAR model for this compound derivatives would involve the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities would be compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules in the data set would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields: CoMFA and CoMSIA would be used to calculate the steric and electrostatic fields around each molecule.

Statistical Analysis: Partial Least Squares (PLS) analysis would be used to derive a correlation between the molecular fields and the biological activities.

Model Validation: The predictive power of the resulting QSAR model would be rigorously validated using various statistical metrics.

The output of a 3D-QSAR study is often visualized as contour maps, which indicate the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might suggest that adding a bulky, electron-donating group at a specific position on the benzoxazole ring of this compound could enhance its biological activity.

The following table presents hypothetical statistical parameters for a 3D-QSAR model developed for a series of this compound derivatives.

Statistical Parameter Value Interpretation
q² (Cross-validated R²)0.65A q² value greater than 0.5 is generally considered indicative of a good predictive model.
r² (Non-cross-validated R²)0.85An r² value close to 1.0 indicates a strong correlation between the predicted and observed activities.
SEE (Standard Error of Estimate)0.30A lower SEE value indicates a higher accuracy of the model.
F-value120.5A high F-value indicates a statistically significant regression model.

This interactive data table shows hypothetical statistical parameters for a 3D-QSAR model.

By leveraging these predictive models, chemists can prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the discovery of new molecules with enhanced therapeutic or material properties.

Applications As Advanced Chemical Building Blocks and Scaffolds

Construction of Complex Organic Molecules

The ethynyl (B1212043) group of 2-ethynylbenzo[d]oxazole serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of elaborate molecular frameworks.

The terminal alkyne of this compound is a key functional group for participating in various cycloaddition reactions to generate novel fused heterocyclic systems. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the straightforward synthesis of 1,2,3-triazole-fused heterocycles. This reaction is highly efficient and proceeds under mild conditions, making it a powerful tool for creating complex molecular structures. nih.govrsc.org The resulting triazole-fused benzoxazoles are of interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities.

Furthermore, the ethynyl group can participate in Diels-Alder reactions, where it can act as a dienophile, reacting with dienes to form six-membered rings. This provides a pathway to more complex polycyclic aromatic systems containing the benzoxazole (B165842) moiety. Intramolecular cyclization reactions of appropriately substituted this compound derivatives can also lead to the formation of fused ring systems, offering a strategy for the synthesis of novel polycyclic heteroaromatics. nih.govbeilstein-journals.org

The linear and rigid nature of the ethynyl group makes this compound an excellent building block for the construction of macrocycles and supramolecular assemblies. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are instrumental in this context. researchgate.net By reacting this compound with dihaloarenes or other bifunctional building blocks, it is possible to construct large, shape-persistent macrocycles with well-defined cavities. These macrocycles can exhibit interesting host-guest chemistry and have potential applications in molecular recognition and catalysis.

Benzoxazole-containing macrocycles have been synthesized and shown to form stable and selective fluorescent complexes with metal ions. jenabioscience.com While not explicitly starting from this compound, these studies highlight the potential of incorporating the benzoxazole unit into macrocyclic structures for sensing applications. The use of this compound in Sonogashira coupling reactions provides a direct and versatile route to such macrocyclic structures.

Precursors for Molecular Probes and Sensors

The benzoxazole core is known for its fluorescent properties, and the ethynyl group provides a convenient point of attachment for recognition units or for modulating the electronic properties of the fluorophore.

This compound can serve as a platform for the development of chemosensors for the detection of various analytes, including metal ions and anions. The ethynyl group can be functionalized with specific recognition moieties that selectively bind to the target analyte. Upon binding, the electronic properties of the conjugated system can be altered, leading to a change in the fluorescence or color of the molecule, thus providing a detectable signal.

For example, benzoxazole-based fluorescent chemosensors have been developed for the detection of metal ions such as Zn2+ and Cd2+. jenabioscience.com While these examples may not directly use the ethynyl derivative, the synthetic strategies can be adapted. The ethynyl group of this compound can be readily converted to other functional groups or used in coupling reactions to attach ion-binding units like crown ethers or polyamines. The design of such sensors often relies on photophysical processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

The terminal alkyne of this compound is an ideal functional group for post-synthetic modification, particularly through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov This reaction allows for the covalent attachment of the benzoxazole fluorophore to a wide range of molecules, including biomolecules, polymers, and other materials that have been functionalized with an azide (B81097) group.

This strategy is particularly valuable for the development of fluorescent labels. For instance, a biomolecule of interest (e.g., a protein, DNA, or a specific cellular component) can be metabolically or chemically labeled with an azide group. Subsequent reaction with this compound via CuAAC results in the specific and efficient fluorescent labeling of the target biomolecule. frontiersin.org This approach has been widely used for fluorescent labeling in biological systems due to its high selectivity and biocompatibility. nih.gov The resulting triazole linkage is stable, and the benzoxazole moiety can serve as a compact and robust fluorescent reporter.

Modules in Materials Science and Nanotechnology

The rigid, planar structure and the π-conjugated system of this compound make it an attractive building block for the synthesis of advanced materials with interesting electronic and optical properties.

The ethynyl group allows for the incorporation of the benzoxazole unit into the backbone of conjugated polymers through polymerization reactions such as Sonogashira coupling. These polymers can exhibit semiconducting properties and are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The benzoxazole moiety can act as an electron-accepting unit in donor-acceptor type polymers, which is a common design strategy for tuning the band gap and charge transport properties of organic semiconductors. nih.govrsc.org

In the field of nanotechnology, this compound can be used to functionalize nanomaterials such as nanoparticles and carbon nanotubes. The ethynyl group can be used to covalently attach the benzoxazole moiety to the surface of these materials, thereby modifying their properties. For example, the fluorescence of the benzoxazole unit could be used to track the nanomaterials in biological systems, or the electronic properties of the benzoxazole could be harnessed to create novel hybrid materials with tailored functionalities.

Integration into Polymer Architectures

The presence of the terminal alkyne, or ethynyl, group in this compound is key to its utility in polymer chemistry. This functional group allows for participation in a variety of polymerization reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.orgchemrxiv.org This reaction is highly efficient and specific, enabling the straightforward linkage of this compound units to other molecules containing azide functionalities.

The incorporation of the benzoxazole moiety into a polymer backbone can impart desirable properties to the resulting material. Benzoxazoles are known for their thermal stability and rigidity, which can enhance the mechanical and thermal properties of polymers. rsc.org For instance, poly(benzoxazole imide)s have been synthesized that demonstrate excellent thermal stability and mechanical strength. rsc.org While these polymers were not synthesized from this compound specifically, they illustrate the advantageous properties that the benzoxazole unit can confer to a polymer chain.

The synthesis of alkynyl-functionalized benzoxazine, a related heterocyclic compound, has been reported, demonstrating the utility of the alkyne group in creating cross-linked polymer networks with high glass transition temperatures and thermal stability. mdpi.comresearchgate.net This suggests that this compound could be similarly employed to create high-performance polymers. The ethynyl group provides a reactive handle for either creating linear polymers through step-growth polymerization or for cross-linking existing polymer chains to form robust networks.

Recent research has focused on the synthesis of various ethynyl-substituted oxazoles and their successful use in click chemistry to create complex molecular architectures, further supporting the potential of this compound as a valuable monomer in polymer synthesis. chemrxiv.org

Development of Molecular Switches and Machines

The unique electronic and structural properties of the benzoxazole core make it an attractive component for the design of molecular switches and machines. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or changes in pH. rug.nl

A notable example, while not involving this compound directly, is a dual-addressable molecular switch created by fusing a spiropyran and a benzoxazine. nih.gov This system demonstrates that benzoxazole-related structures can be integrated into photo- and baso-chromic systems, where the molecule changes color in response to light and base, respectively. nih.gov The rigid nature of the benzoxazole unit can help to control the geometry and switching behavior of such molecules.

Furthermore, the ethynyl group of this compound opens up possibilities for its incorporation into more complex molecular machinery, such as rotaxanes and catenanes. uh.edubiomach.org These are mechanically interlocked molecules where components are linked not by covalent bonds but by their topology. The synthesis of such systems often relies on "click" reactions to form the bulky "stoppers" or to cyclize chains, preventing the disassembly of the interlocked components. uh.edu The high efficiency and functional group tolerance of the CuAAC reaction make this compound an ideal building block for constructing these intricate architectures. The benzoxazole unit itself can contribute to the non-covalent interactions that are crucial for the template-directed synthesis and operation of these molecular machines. taylorandfrancis.com

Future Directions and Emerging Research Frontiers

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability is steering the synthesis of 2-ethynylbenzo[d]oxazole towards more environmentally friendly methods. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key strategies in the sustainable synthesis of the this compound scaffold include:

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate the synthesis of N-heterocycles, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.govsphinxsai.comijpsjournal.comrsc.org The application of microwave irradiation to the key cyclization and coupling steps in the synthesis of this compound can reduce energy consumption and potentially allow for solvent-free reactions. sphinxsai.comnih.gov

Catalyst-Free and Metal-Free Reactions: While transition-metal catalysis is pivotal in forming the ethynyl (B1212043) linkage, research is moving towards catalyst-free and metal-free alternatives to mitigate concerns about metal toxicity and contamination of the final products. nih.govmdpi.com For instance, methods using hypervalent iodine compounds as oxidants for C-H amination in benzoxazole (B165842) synthesis are being explored. mdpi.com

Solvent-Free and Aqueous Media Reactions: The use of organic solvents is a major contributor to chemical waste. Developing synthetic routes that operate under solvent-free conditions, such as high-speed ball milling for Sonogashira coupling, or in aqueous media, represents a significant advancement in green chemistry. bohrium.comresearchgate.net

Use of Recyclable Catalysts: The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like Fe3O4, allows for easy separation from the reaction mixture via magnetism and subsequent reuse, reducing waste and cost. nih.gov

Green Chemistry ApproachPotential Advantage for this compound SynthesisRelevant Precedent
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced energy use.Synthesis of various N-heterocycles. nih.govijpsjournal.com
Catalyst-Free SynthesisAvoids metal contamination, simplifies purification.Metal-free C-H amination of benzoxazoles. mdpi.com
Solvent-Free ReactionsReduces chemical waste and environmental impact.Ball milling for Sonogashira coupling. researchgate.net
Recyclable CatalystsLowers cost, minimizes waste, improves sustainability.Fe3O4-supported ionic liquid for benzoxazole synthesis. nih.gov

Machine Learning and AI-Driven Design of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design by enabling the rapid prediction of properties and the generation of novel structures with desired functionalities. nih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with tailored electronic, optical, or biological properties.

Future applications of AI and ML in this area include:

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and transformers, can be trained on existing chemical data to propose novel this compound derivatives with a high probability of possessing desired characteristics, such as inhibitory activity against a specific protein kinase. nih.govrsc.orgmorressier.com

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other ML algorithms can be developed to accurately predict the physicochemical properties, biological activities, and spectroscopic characteristics of new this compound derivatives before their synthesis, saving time and resources. mdpi.com

Scaffold Hopping: AI can be used to identify new core structures that mimic the binding mode and activity of known active this compound derivatives, leading to the discovery of novel chemotypes with improved properties. rsc.org

Synthetic Route Prediction: Machine learning models are being developed to predict viable synthetic routes for novel compounds, which can aid chemists in planning the synthesis of newly designed this compound derivatives. soken.ac.jp

AI/ML ApplicationPotential Impact on this compound ResearchExample of Related Application
De Novo DesignGeneration of novel derivatives with optimized properties.AI-driven discovery of kinase inhibitors. rsc.orgmorressier.comresearchgate.net
Property PredictionPrioritization of synthetic targets with high potential.QSAR modeling for Aurora Kinase B inhibitors. mdpi.com
Scaffold HoppingDiscovery of new and patentable chemical entities.Deep learning for scaffold hopping of Akt inhibitors. rsc.org
Synthetic Route PredictionFacilitation of the synthesis of computationally designed molecules.Bayesian inference for designing molecules and their synthetic routes. soken.ac.jp

Unexplored Reactivity Patterns and Catalytic Transformations

The ethynyl group of this compound is a versatile functional handle that offers numerous opportunities for further chemical transformations. While Sonogashira and other cross-coupling reactions are well-established, many other reactivity patterns of this specific scaffold remain to be explored.

Promising areas for future investigation include:

Cycloaddition Reactions: The carbon-carbon triple bond can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, and Diels-Alder reactions, leading to the synthesis of complex polycyclic systems. The unique electronic properties of the benzoxazole ring may influence the regioselectivity and stereoselectivity of these reactions.

Metal-Catalyzed Annulations: Transition metal-catalyzed annulation reactions involving the alkyne moiety can be employed to construct fused heterocyclic systems, expanding the structural diversity of benzoxazole-containing compounds. rsc.org

Hydrofunctionalization Reactions: The addition of various X-H bonds (where X = O, N, S, etc.) across the triple bond can introduce new functional groups and lead to a wide range of substituted vinylbenzoxazoles. Transition-metal-catalyzed hydroarylation of the alkyne is another avenue for creating complex molecular architectures. rsc.org

Oxidative Alkynylation: The direct coupling of the terminal alkyne with primary alcohols or aldehydes, catalyzed by metals like ruthenium, can lead to the formation of α,β-acetylenic ketones (ynones), which are valuable intermediates for the synthesis of other heterocycles like pyrazoles and isoxazoles. nih.gov

Reaction ClassPotential Products from this compoundGeneral Reactivity Precedent
[3+2] Cycloaddition2-(1,2,3-Triazol-4-yl)benzo[d]oxazolesClick chemistry with terminal alkynes.
Metal-Catalyzed AnnulationFused polycyclic benzoxazole derivativesSynthesis of indoles via alkyne aminoarylation. rsc.org
Hydroarylation2-(Arylvinyl)benzo[d]oxazolesTransition-metal-catalyzed hydroarylation of alkynes. rsc.org
Oxidative Alkynylation3-(Benzo[d]oxazol-2-yl)prop-2-yn-1-onesRuthenium-catalyzed C-C coupling of terminal alkynes. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to dramatically accelerate the pace of research on this compound and its derivatives. These technologies enable the rapid synthesis and screening of large libraries of compounds, facilitating the rapid identification of molecules with desired properties.

Future developments in this area will likely involve:

Automated Flow Synthesis: Continuous flow reactors offer precise control over reaction parameters, improved safety, and the potential for straightforward scaling up. durham.ac.ukacs.org An automated multistep flow process could be developed for the synthesis of a library of this compound derivatives, where different building blocks are introduced in a modular fashion. durham.ac.ukacs.orgcam.ac.ukacs.org

Robotic Parallel Synthesis: Liquid handling robots can be used to perform parallel synthesis in microtiter plates, allowing for the rapid generation of hundreds or even thousands of distinct this compound analogs for screening. 5z.comuniroma1.itnih.gov This approach is particularly well-suited for structure-activity relationship (SAR) studies.

High-Throughput Screening (HTS): Once libraries of this compound derivatives are synthesized, HTS can be employed to rapidly evaluate their biological activity or material properties. This combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can significantly shorten discovery timelines.

Self-Driving Laboratories: The ultimate goal is the creation of "self-driving" or autonomous laboratories where AI algorithms design novel this compound derivatives, robotic systems synthesize and test them, and the results are fed back to the AI to refine the next round of designs.

TechnologyApplication to this compound ResearchKey Advantage
Automated Flow SynthesisScalable and on-demand production of derivatives. durham.ac.ukacs.orgPrecise reaction control, enhanced safety, and scalability.
Robotic Parallel SynthesisRapid generation of large compound libraries for SAR studies. 5z.comnih.govHigh throughput and miniaturization of reactions.
High-Throughput ScreeningFast evaluation of biological or material properties.Accelerated discovery of lead compounds.
Self-Driving LaboratoriesAutonomous discovery and optimization of new molecules.Integration of design, synthesis, and testing in a closed loop.

Q & A

Q. Table 1. Comparison of Synthetic Methods for this compound Derivatives

MethodConditionsYield (%)Key AdvantagesLimitationsReference
Van Leusen SynthesisTosMIC, K₂CO₃, MeOH, 70°C65–75Scalable, one-pot reactionRequires anhydrous conditions
Microwave-Assisted150 W, 30 min80–85Fast, energy-efficientSpecialized equipment needed
ElectrochemicalAgNO₃, CH₃CN, 25°C70–75Oxidant-free, mild conditionsLimited substrate scope

Q. Table 2. Key Biological Targets and Activity of this compound Derivatives

TargetDerivative StructureIC₅₀ (nM)Mechanism of ActionReference
STAT35-(p-Nitrophenyl)oxazole12 ± 2Phosphorylation inhibition
VEGFR-2Benzo[d]oxazole-thiazole45 ± 5Kinase domain binding
DNA G-quadruplex2-Ethynyl-6-fluoro derivative28 ± 3Stabilization of telomeric DNA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.